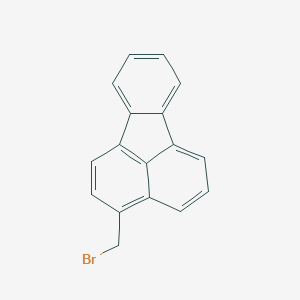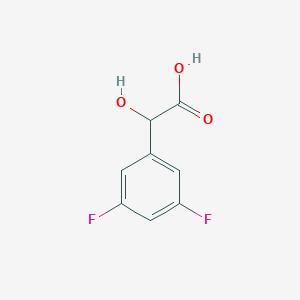
3,5-Difluoromandelic acid
Overview
Description
3,5-Difluoromandelic acid, also known as α-hydroxy-3,5-difluorophenylacetic acid, is a chemical compound with the molecular formula F2C6H3CH(OH)CO2H . It has a molecular weight of 188.13 .
Synthesis Analysis
Racemic 3,5-difluoromandelic acid undergoes optical resolution in the presence of (1 R,2 R)- (-)-pseudoephedrine in isopropanol to afford the (S)-form . It can also be synthesized from 3,5-Difluorobenzaldehyde .Molecular Structure Analysis
The molecular structure of 3,5-Difluoromandelic acid consists of a benzene ring substituted with two fluorine atoms at positions 3 and 5, and a carboxylic acid group attached to the benzene ring .Physical And Chemical Properties Analysis
3,5-Difluoromandelic acid has a melting point of 135-139 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 306.5±37.0 °C at 760 mmHg, and a flash point of 139.1±26.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
1. Biotransformation and Environmental Applications
3,5-Difluoromandelic acid has relevance in environmental studies, particularly in the biotransformation of fluorotelomer alcohols by fungi like Phanerochaete chrysosporium. This process is important for understanding the environmental fate of fluoroalkyl substances and their potential for bioremediation in contaminated water and soil (Tseng et al., 2014).
2. Coordination Polymers and Sensing Applications
Research into chiral coordination polymers constructed from mandelic acid, including its derivative 3,5-difluoromandelic acid, shows promise in enantioselective recognition and sensing. These coordination polymers can be used to develop materials with unique properties for various applications (Tay & Hua, 2021).
3. Chemical Synthesis and Improvement
The synthesis of related compounds, such as 3,5-difluorosalicylic acid, has been improved to avoid the use of corrosive materials, highlighting the continuous efforts to enhance the safety and efficiency of producing derivatives of 3,5-difluoromandelic acid (Weidner-Wells & Fraga-Spano, 1996).
4. Analysis and Characterization Techniques
The spectroscopic properties of related compounds like 3,5-difluorophenylboronic acid have been thoroughly investigated, contributing to a better understanding of the structural and spectroscopic characteristics of such molecules. These studies are critical for the development of advanced materials and analytical techniques (Karabacak et al., 2014).
Safety and Hazards
3,5-Difluoromandelic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
2-(3,5-difluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMLPPFFMSRWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343273 | |
| Record name | 3,5-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoromandelic acid | |
CAS RN |
132741-31-2 | |
| Record name | 3,5-Difluoromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132741-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the inclusion of fluorine atoms in 3,5-difluoromandelic acid affect its coordination behavior compared to mandelic acid?
A1: The research by [] highlights that incorporating halogen atoms like fluorine in mandelic acid derivatives introduces additional intermolecular interactions, specifically hydrogen and halogen bonding. These extra interactions influence the coordination modes and packing arrangements within the resulting crystal structures. In the study, 3,5-difluoromandelic acid, alongside other mandelic acid derivatives, was complexed with divalent transition metals and dipyridyl ligands. The study found that coordination polymers incorporating 3,5-difluoromandelic acid exhibited dense packing stabilized by hydrogen bonding, contrasting with the less densely packed structures observed when using a methoxy-protected mandelic acid derivative []. This suggests that the fluorine atoms in 3,5-difluoromandelic acid contribute significantly to the overall crystal packing through enhanced hydrogen bonding interactions.
Q2: What is the significance of exploring 3,5-difluoromandelic acid in the context of chiral coordination polymers?
A2: Mandelic acid and its derivatives are valuable building blocks for chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) []. These materials hold potential in enantioselective applications, such as chiral separation and asymmetric catalysis. The research emphasizes that despite the potential of halogenated mandelic acid derivatives, they remain under-explored in this context []. Therefore, studying 3,5-difluoromandelic acid provides valuable insights into how halogen substitution can influence the structure and potentially enhance the properties of chiral CPs and MOFs for targeted applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



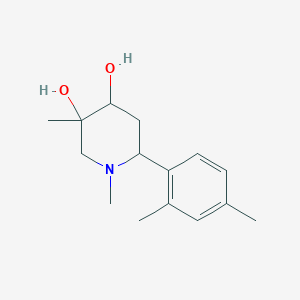
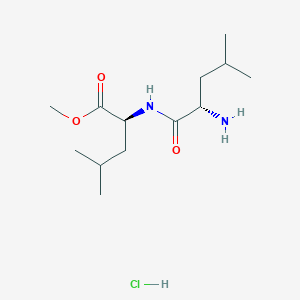

![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)

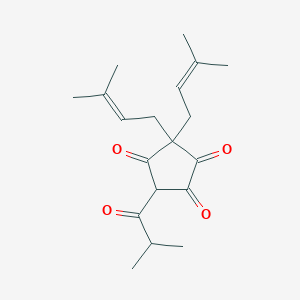
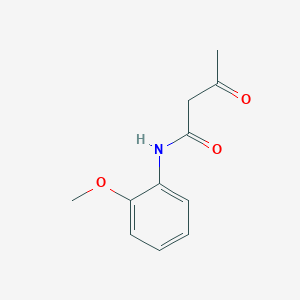

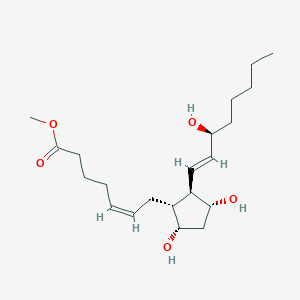
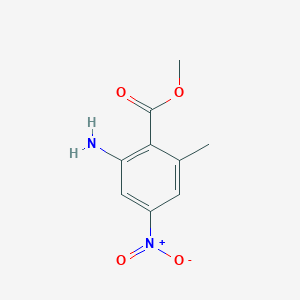

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)

